Ethyltris(dimethylsiloxy)silane
Description
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Structure
3D Structure
Propriétés
Numéro CAS |
150320-87-9 |
|---|---|
Formule moléculaire |
C8H26O3Si4 |
Poids moléculaire |
282.63 g/mol |
Nom IUPAC |
tris(dimethylsilyloxy)-ethylsilane |
InChI |
InChI=1S/C8H26O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h12-14H,8H2,1-7H3 |
Clé InChI |
AUOXZXJFAIJLLR-UHFFFAOYSA-N |
SMILES |
CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
SMILES canonique |
CC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the structure, potential properties, and speculative applications of the branched-chain siloxane, 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics of functionalized organosilicon compounds. Given the limited publicly available data on this specific molecule, this guide synthesizes information on analogous structures and general principles of siloxane chemistry to present a scientifically grounded perspective.
Introduction to Branched-Chain Siloxanes
Polysiloxanes, commonly known as silicones, are a versatile class of polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units.[1] Their unique properties, including high thermal stability, chemical inertness, low surface tension, and biocompatibility, have led to their widespread use in various industrial and biomedical applications.[2][3] While linear and cyclic polysiloxanes are well-studied, branched-chain siloxanes offer a higher degree of molecular complexity and functionality, leading to unique physicochemical properties.[4]
The subject of this guide, 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane, is a branched trisiloxane. Its structure, featuring both an ethyl group and a dimethylsilyloxy substituent on the central silicon atom, suggests a unique combination of steric and electronic effects that can influence its physical and chemical behavior.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane are summarized below.
| Property | Value | Source |
| CAS Number | 150320-87-9 | |
| Molecular Formula | C8H26O3Si4 | |
| Molecular Weight | 282.63 g/mol |
The structure of this molecule is centered around a trisiloxane backbone. The central silicon atom is quaternary, bonded to an ethyl group, a dimethylsilyloxy group, and two oxygen atoms of the trisiloxane chain. The terminal silicon atoms are each bonded to two methyl groups.
Figure 1: 2D representation of 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane.
Due to the presence of both nonpolar alkyl groups (ethyl, methyl) and the polarizable Si-O backbone, this molecule is expected to exhibit amphiphilic properties. The branching will likely influence its viscosity and thermal properties compared to linear analogues.
Potential Synthesis Routes
Hydrosilylation
A likely route involves the hydrosilylation of a vinyl-functionalized siloxane with a hydride-containing silane.[5][6] For instance, the reaction of ethylvinyldichlorosilane with dimethylchlorosilane in the presence of a platinum catalyst, followed by co-hydrolysis with trimethylchlorosilane, could potentially yield the target molecule.
Figure 2: A potential hydrosilylation-based synthesis workflow.
Grignard Reaction
Another approach could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable chlorosiloxane precursor.[7] For example, reacting ethylmagnesium bromide with a trisiloxane containing a silicon-chlorine bond at the central position could introduce the ethyl group. Subsequent reaction with a dimethylsilylating agent would complete the synthesis.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure and data from similar compounds.[8][9]
-
¹H NMR: Resonances for the ethyl group (a triplet and a quartet), multiple singlets for the non-equivalent methyl groups on the silicon atoms, and a signal for the Si-H proton in the dimethylsilyl group would be expected.
-
¹³C NMR: Signals corresponding to the carbons of the ethyl and methyl groups would be present in the aliphatic region.
-
²⁹Si NMR: Distinct signals for the four non-equivalent silicon atoms would be anticipated, providing valuable information about the local chemical environment of each silicon nucleus.[10]
-
Infrared (IR) Spectroscopy: A strong, broad absorption band characteristic of the Si-O-Si stretching vibration would dominate the spectrum, typically in the 1000-1100 cm⁻¹ region. Weaker absorptions for C-H stretching and bending vibrations would also be present.[11]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving cleavage of the Si-O and Si-C bonds.[12]
Potential Applications in Drug Development
The unique structure of 3-[(dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyl-trisiloxane suggests several potential applications in the pharmaceutical and drug development sectors, leveraging the known properties of functionalized siloxanes.[4][13]
Excipient in Formulations
The amphiphilic nature and expected low surface tension of this compound could make it a useful excipient in topical and transdermal drug delivery systems.[2][14] It could act as a spreading agent, improving the feel and application of creams and ointments, and potentially enhancing the penetration of active pharmaceutical ingredients (APIs) through the skin.
Component of Silicone-Based Drug Delivery Systems
Silicone elastomers are widely used in controlled-release drug delivery devices.[13] The branched structure of this trisiloxane could be incorporated into such systems to modify their physical properties, such as drug permeability and mechanical strength. Its functional groups could also serve as points for further chemical modification to tailor the release profile of a drug.
Surface Modification of Biomedical Devices
The biocompatibility of silicones makes them ideal materials for biomedical implants and devices.[3] This functionalized trisiloxane could be used to modify the surface of such devices to improve their biocompatibility, reduce protein adsorption, or impart specific functionalities.
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- 7. Synthesis of a multifunctional alkoxysiloxane oligomer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. WO2019152616A1 - Trisiloxane alkoxylate compositions - Google Patents [patents.google.com]
Methodological & Application
synthesis of vinyl-silicone networks using Ethyltris(dimethylsiloxy)silane
Application Note & Protocol
Topic: Synthesis of Vinyl-Silicone Networks Using Ethyltris(dimethylsiloxy)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Advanced Silicone Networks for Biomedical and Pharmaceutical Applications
Silicone elastomers are foundational materials in advanced biomedical devices and pharmaceutical formulations, prized for their exceptional biocompatibility, thermal stability, and tunable mechanical properties.[1][2][3] The versatility of silicones stems from the strength and flexibility of the siloxane backbone (–Si–O–Si–).[3][4] The creation of silicone networks, typically through a platinum-catalyzed hydrosilylation reaction, allows for the precise engineering of materials with tailored properties for specific applications, such as controlled drug release and 3D-printed medical scaffolds.[5][6][7][8]
This guide focuses on the synthesis of vinyl-silicone networks utilizing this compound as a key crosslinking agent. This specific crosslinker offers a unique combination of reactivity and structural control, enabling the formation of well-defined, three-dimensional polymer networks. The fundamental reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl group (C=C) in the presence of a platinum catalyst.[6][7][8][9] By carefully controlling the stoichiometry between the vinyl-functionalized silicone polymers and the Si-H groups of the crosslinker, researchers can precisely modulate the crosslink density, which in turn dictates the material's hardness, elasticity, and permeability.[7][10]
This compound provides three reactive Si-H sites, allowing for the creation of a robust and highly interconnected network. Understanding the principles behind its use and the practical steps for implementation is crucial for developing next-generation silicone-based materials for innovative therapeutic solutions.
Core Principles: The Chemistry of Platinum-Catalyzed Hydrosilylation
The synthesis of vinyl-silicone networks is predominantly achieved through a platinum-catalyzed addition cure system.[1][6] This highly efficient and specific reaction, known as hydrosilylation, forms the basis for creating crosslinked silicone elastomers with desirable properties.[7][8][9]
The key components of this reaction are:
-
Vinyl-Functionalized Silicone Polymer: Typically, a linear polydimethylsiloxane (PDMS) chain with terminal vinyl groups.[7] These vinyl groups serve as the reactive sites for crosslinking.
-
Hydrosilane Crosslinker: A molecule containing multiple silicon-hydride (Si-H) bonds. In this guide, the focus is on this compound.
-
Platinum Catalyst: A highly active catalyst, such as Karstedt's catalyst, that facilitates the addition of the Si-H bond across the vinyl group.[9]
The reaction proceeds without the formation of by-products, ensuring a high-purity final product with low shrinkage.[6] The resulting silicon-carbon (Si-C) bonds create a stable and flexible three-dimensional network.[6][7]
Caption: Platinum-catalyzed hydrosilylation reaction.
Experimental Protocol: Synthesis of a Vinyl-Silicone Network
This protocol details the steps for synthesizing a silicone elastomer using a vinyl-terminated polydimethylsiloxane (PDMS) and this compound as the crosslinker.
Materials:
| Material | Supplier | Purity/Grade |
| Vinyl-terminated PDMS (e.g., 10 cSt) | Multiple vendors | >99% |
| This compound | Multiple vendors | >98% |
| Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst) | Multiple vendors | ~2% in xylene |
| Toluene | Sigma-Aldrich | Anhydrous, >99.8% |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet (or Schlenk line)
-
Syringes and needles
-
Vacuum oven
Procedure:
-
Preparation of the Pre-polymer Mixture:
-
In a clean, dry three-necked round-bottom flask under a nitrogen atmosphere, add a defined amount of vinyl-terminated PDMS.
-
Add anhydrous toluene to achieve a desired concentration (e.g., 50% w/v).
-
Stir the mixture at room temperature until the PDMS is fully dissolved.
-
-
Addition of the Crosslinker:
-
Calculate the stoichiometric amount of this compound required to react with the vinyl groups of the PDMS. The molar ratio of Si-H groups to vinyl groups is a critical parameter that influences the network properties. A 1:1 ratio is a good starting point.
-
Using a syringe, slowly add the calculated amount of this compound to the stirring PDMS solution.
-
Allow the mixture to stir for 30 minutes to ensure homogeneity.
-
-
Catalyst Addition and Curing:
-
Add the platinum catalyst solution dropwise to the reaction mixture. A typical catalyst loading is in the range of 10-20 ppm of platinum.
-
The reaction is often exothermic. Monitor the temperature of the reaction mixture.
-
The curing process can be carried out at room temperature or accelerated by heating. For a controlled cure, heat the mixture to a specific temperature (e.g., 60-80 °C) and maintain it for a set duration (e.g., 2-4 hours). The viscosity of the solution will gradually increase as the network forms, eventually leading to gelation.
-
-
Solvent Removal and Post-Curing:
-
Once the gel has formed, the solvent can be removed by evaporation in a fume hood followed by drying in a vacuum oven at a moderate temperature (e.g., 70 °C) until a constant weight is achieved.
-
A post-curing step at a higher temperature (e.g., 120-150 °C) for several hours can be beneficial to ensure complete reaction and remove any residual volatile components.
-
Caption: Experimental workflow for vinyl-silicone network synthesis.
Characterization and Data Interpretation
The properties of the synthesized silicone network should be thoroughly characterized to ensure it meets the desired specifications.
Key Characterization Techniques:
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of the hydrosilylation reaction by observing the disappearance of the Si-H stretching band (~2160 cm⁻¹) and the C=C stretching band (~1600 cm⁻¹). |
| Rheometry | Monitoring the curing process by measuring the change in viscosity and the gel point. Determination of the storage and loss moduli of the cured elastomer. |
| Swell Test | Estimation of the crosslink density by measuring the swelling of the network in a good solvent (e.g., toluene). |
| Mechanical Testing | Determination of tensile strength, elongation at break, and Young's modulus.[11] |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the cured network.[4] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg).[12] |
Interpreting the Results:
The ratio of the Si-H crosslinker to the vinyl-terminated polymer will have a significant impact on the final properties of the network. A higher concentration of the crosslinker will generally lead to a higher crosslink density, resulting in a harder, less flexible material with lower permeability. Conversely, a lower crosslinker concentration will produce a softer, more flexible elastomer with higher permeability. The choice of the molecular weight of the initial vinyl-terminated PDMS also plays a crucial role in determining the network's characteristics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Curing or No Curing | - Inactive or insufficient catalyst.- Presence of catalyst inhibitors (e.g., sulfur, tin, or amine compounds).- Incorrect stoichiometry. | - Use fresh catalyst at the appropriate concentration.- Ensure all glassware and reagents are free from contaminants.- Recalculate and verify the stoichiometry of reactants. |
| Network is Too Brittle | - Excessively high crosslink density. | - Reduce the amount of this compound.- Use a higher molecular weight vinyl-terminated PDMS. |
| Network is Too Soft or Tacky | - Insufficient crosslinking. | - Increase the amount of crosslinker.- Ensure complete curing by extending the curing time or increasing the temperature. |
| Presence of Bubbles in the Cured Elastomer | - Trapped air during mixing.- Evolution of dissolved gases during curing. | - Degas the pre-polymer mixture under vacuum before adding the catalyst.- Cure at a slower rate or under slight pressure. |
Applications in Drug Development
The ability to precisely tune the properties of vinyl-silicone networks makes them highly valuable in the field of drug development.[5] Their biocompatibility and chemical inertness make them suitable for long-term implantable devices.[2][13]
Key applications include:
-
Controlled Drug Release: The silicone matrix can act as a rate-controlling barrier for the diffusion of therapeutic agents.[5] The release profile can be modulated by adjusting the crosslink density of the network.
-
Transdermal Patches: Silicone adhesives, formulated from these networks, are used in transdermal drug delivery systems due to their good skin adhesion and biocompatibility.[13]
-
3D Printing of Medical Devices: Vinyl-silicone formulations can be used as inks for 3D printing, enabling the fabrication of patient-specific medical devices and drug-eluting scaffolds.[5]
Conclusion
The offers a robust and versatile method for creating advanced materials with tailored properties. By understanding the underlying principles of platinum-catalyzed hydrosilylation and carefully controlling the experimental parameters, researchers can develop innovative solutions for a wide range of applications, particularly in the demanding fields of biomedical engineering and pharmaceutical sciences. The protocols and guidelines presented here provide a solid foundation for the successful synthesis and characterization of these advanced silicone elastomers.
References
- Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innov
- Platinum Catalysts: The Key to High-Quality Silicone Rubber Products. (URL: )
- Silicone Rubber Platinum-Based Catalysts - Wolife Intern
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Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. (URL: [Link])
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Silicone Rubber Platinum-Based Catalysts | SIMTEC. (URL: [Link])
- Network structure influences bulk modulus of nearly incompressible filled silicone elastomers. (URL: )
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Characterization of Mechanical and Dielectric Properties of Silicone Rubber - MDPI. (URL: [Link])
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC. (URL: [Link])
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Model Silicone Elastomer Networks of High Juction Functionality: Synthesis, Tensile Behavior, Swelling Behavior, and Comparison with Molecular Theories of Rubber Elasticity | Macromolecules. (URL: [Link])
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How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review. (URL: [Link])
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Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC. (URL: [Link])
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How I met your elastomers: from network topology to mechanical behavior of conventional silicone materials - ResearchGate. (URL: [Link])
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Tetrakis(dimethylsiloxy)silane. (URL: [Link])
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Silicones for Drug-Delivery Applications - Medical Device and Diagnostic industry. (URL: [Link])
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Medical-grade silicones: How choosing the right silicone impacts drug-eluting devices. (URL: [Link])
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Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - MDPI. (URL: [Link])
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Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. (URL: [Link])
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NMR AND THERMAL ANALYTICAL INVESTIGATIONS OF STRUCTURE PROPERTY RELATIONSHIPS IN END-LINKED MODEL PDMS NETWORKS - OSTI. (URL: [Link])
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3186362.pdf. (URL: [Link])
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Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators - PMC. (URL: [Link])
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Chemistry & Properties of Silicones - - INMR. (URL: [Link])
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Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing). (URL: [Link])
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Special Silanes | SiSiB SILICONES. (URL: [Link])
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Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure - MDPI. (URL: [Link])
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The Chemistry of Vinyltris(trimethylsiloxy)silane: Properties and Synthesis Insights. (URL: [Link])
-
The Evolution of Trialkoxysilane Monomers to Hybrid Silicones - Siltech Corporation. (URL: [Link])
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Synthesis and properties of Q-silicon crosslinked siloxane networks: H3PO4-Catalyzed sol-gel dehydration/crosslinking of alpha,omega-bis(hydroxy)oligodimethylsiloxanes with tetrakis(hydroxydimethylsiloxy)silane | Request PDF - ResearchGate. (URL: [Link])
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Ethyltris(dimethylsiloxy)silane surface modification techniques
An Application Guide to Surface Modification with Ethyltris(dimethylsiloxy)silane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of surface modification using this compound. This compound is a specialized organosilane compound employed to create highly hydrophobic and stable surfaces. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and validation techniques required to effectively utilize this reagent. We will delve into the mechanistic underpinnings of the silanization process, offer step-by-step methodologies for both solution and vapor-phase deposition, and detail the analytical techniques essential for characterizing the modified surfaces. The insights provided herein are designed to empower users to rationally design and control surface properties for a wide range of applications, from creating anti-fouling biomedical devices to modulating interfaces in drug delivery systems.
Foundational Principles: The Chemistry of Silanization
The utility of any organosilane, including this compound, is rooted in its ability to form stable siloxane (Si-O-Si) bonds with hydroxyl-bearing inorganic substrates like glass, silica, and various metal oxides.[1][2][3] A successful and reproducible surface modification hinges on understanding the core chemical reactions involved.
The Silanization Reaction: A Two-Step Process
The covalent attachment of silanes to a surface is generally understood to occur via a two-step hydrolysis and condensation mechanism.[4][5]
-
Hydrolysis: In the presence of water, the hydrolyzable groups on the silicon atom—in this case, the dimethylsiloxy groups—react to form reactive silanol (Si-OH) intermediates. Water can be introduced intentionally or be present as adsorbed moisture on the substrate surface.[4][6]
-
Condensation: These newly formed silanol groups can then react in two ways:
-
They can condense with the hydroxyl (-OH) groups present on the substrate, forming a stable, covalent siloxane bond to the surface.[3][7]
-
They can condense with other hydrolyzed silane molecules, leading to the formation of oligomers either in solution or on the surface, which can result in a polymeric multilayer.[4]
-
The ethyl group of the molecule is non-reactive and, along with the dimethylsilyl groups, forms a low-energy, non-polar interface that shields the underlying polar substrate, imparting a hydrophobic character.[8][9]
The Critical Role of Surface Preparation
The density and availability of surface hydroxyl groups are paramount for achieving a uniform and dense silane layer.[6][8] Therefore, substrate cleaning and activation are arguably the most critical steps in any silanization protocol. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups (hydroxylation). Inadequate preparation will lead to patchy, unstable coatings with poor hydrophobicity.
Experimental Protocols for Surface Modification
Two primary methods are employed for depositing this compound: solution-phase deposition and chemical vapor deposition (CVD). The choice depends on the desired film characteristics, available equipment, and substrate geometry.
Protocol 1: Solution-Phase Deposition
This method is highly accessible and suitable for a wide range of substrates. It involves immersing the substrate in a solution containing the silane. The key to this method is controlling the water content to manage the extent of silane polymerization in the solution.[7]
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Substrates (e.g., glass slides, silicon wafers)
-
Nitrogen or Argon gas source
-
Oven or hotplate
Step-by-Step Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Clean substrates ultrasonically in acetone, followed by isopropyl alcohol (5 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface using an oxygen plasma cleaner for 3-5 minutes or by immersing in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with deionized (DI) water and dry thoroughly with nitrogen. It is crucial to proceed to the silanization step immediately after cleaning.
-
-
Silanization Reaction:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen or argon atmosphere to minimize atmospheric moisture.
-
Immerse the clean, dry substrates into the silane solution. The reaction vessel should be sealed to prevent the ingress of moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be performed at 60-80°C.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Perform a final rinse with isopropyl alcohol.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step drives the condensation reaction to completion, forming stable covalent bonds with the surface and cross-linking the silane layer.[10]
-
Protocol 2: Chemical Vapor Deposition (CVD)
CVD offers superior control over monolayer formation, resulting in more uniform and reproducible coatings.[11][12] This method is performed under vacuum, where the volatilized silane reacts with the substrate surface.
Materials & Equipment:
-
This compound
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
-
Cleaned and hydroxylated substrates
Step-by-Step Methodology:
-
Substrate Preparation:
-
Prepare substrates using the same cleaning and hydroxylation procedure described in Protocol 1.
-
-
Vapor Deposition Setup:
-
Place the clean, dry substrates inside a vacuum chamber or desiccator.
-
Place a small, open vial containing 100-200 µL of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Seal the chamber and evacuate using the vacuum pump to a pressure of <1 Torr. This removes atmospheric water and air, favoring monolayer deposition.[12]
-
-
Deposition Process:
-
Allow the deposition to proceed under static vacuum for 12-16 hours at room temperature. The low pressure allows the silane to vaporize and create a uniform atmosphere within the chamber for reaction with the surface.
-
Alternatively, for faster deposition, the substrate can be heated to 50-120°C.[12]
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry nitrogen gas.
-
Remove the coated substrates and rinse them with an anhydrous solvent like toluene or chloroform to remove any loosely bound molecules.
-
Cure the substrates in an oven at 110-120°C for 30 minutes to stabilize the film.
-
Parametric Optimization and Data Presentation
The quality of the resulting hydrophobic surface is highly dependent on several experimental variables. The following table summarizes these key parameters and their expected impact on the final coating.
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition | Impact on Surface Properties |
| Silane Concentration | 1-5% (v/v) | N/A (controlled by vapor pressure) | Higher concentrations can lead to thicker, potentially less uniform multilayers. |
| Water Content | Minimized (anhydrous solvent) | Controlled by vacuum level | Trace water is necessary for hydrolysis, but excess water causes solution-phase polymerization. |
| Reaction Time | 2-12 hours | 4-24 hours | Determines the extent of surface coverage and layer completeness. |
| Temperature | 25-80°C | 25-120°C | Higher temperatures increase reaction kinetics but can also promote multilayer formation. |
| Curing | 110-120°C, 30-60 min | 110-120°C, 30 min | Essential for forming stable covalent bonds and ensuring coating durability. |
Visualization of the Scientific Process
Reaction Mechanism Diagram
The following diagram illustrates the two-step hydrolysis and condensation reaction of this compound on a hydroxylated substrate.
Caption: Hydrolysis and condensation of this compound.
General Experimental Workflow
This flowchart provides a visual guide to the complete surface modification and validation process.
Caption: Workflow for surface modification and characterization.
Characterization and Validation of Modified Surfaces
Validation is a non-negotiable step to confirm the success and quality of the surface modification.
-
Contact Angle Goniometry: This is the primary and most direct method to assess the hydrophobicity of the modified surface. A successful coating of this compound should yield a static water contact angle (WCA) significantly greater than 90°.[13] Unmodified, clean glass or silica will be highly hydrophilic with a WCA near 0°.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale.[13] It can reveal the uniformity of the silane coating and measure surface roughness. A smooth, uniform AFM image is indicative of a high-quality monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental analysis of the top few nanometers of the surface. A successful coating will show an increase in the carbon (from the ethyl and methyl groups) and silicon signals relative to the signals from the underlying substrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Particularly using Attenuated Total Reflectance (ATR-FTIR), this technique can confirm the presence of characteristic chemical bonds of the silane, such as C-H stretches from the alkyl groups and Si-O-Si vibrations.[14]
Applications in the Life Sciences
The ability to precisely control surface hydrophobicity is of immense value in research and drug development.
-
Biocompatible and Anti-Fouling Surfaces: Hydrophobic surfaces created with this compound can resist non-specific adsorption of proteins and prevent cellular adhesion.[15][16] This is critical for biomedical implants, biosensors, and diagnostic devices where fouling can compromise performance.
-
Drug Delivery Systems: The hydrophobicity of nanoparticles or microparticles can be tuned to control drug loading and release kinetics.[17] For instance, hydrophobic surfaces can be used to encapsulate hydrophobic drugs or to create barriers that modulate the release of hydrophilic drugs.[17][18]
-
Microfluidics and Diagnostics: In microfluidic "lab-on-a-chip" devices, modifying the channel walls to be hydrophobic can control fluid flow, prevent analyte adhesion to the walls, and facilitate droplet-based microfluidics.[15]
By providing a stable, well-defined, and highly hydrophobic interface, modification with this compound serves as a powerful tool for scientists engineering the next generation of materials and devices in the biomedical field.
References
- Epstein, A. K., & al. (2016).
- Epstein, A. K., & al. (2016). Superhydrophobic Materials for Biomedical Applications.
- Gelest, Inc. (n.d.).
- Gelest, Inc. (n.d.). Hydrophobicity-Hydrophilicty and Silane Surface Modification.
- Gelest Technical Library. (n.d.).
- Abaruwa, D. O., & al. (n.d.). Effect of [Tris(trimethylsiloxy)silyethyl]dimethylchlorosilane on the Corrosion Protection Enhancement of Hydrophobic. University of Johannesburg.
- Martin, J. C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. PMC - NIH.
- Gelest Technical Library. (n.d.).
- Luchs, J., & al. (2019). Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study. MDPI.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?
- Herth, E. (n.d.). When a hydroxylated surface is exposed to an organosilane in the...
- Weight, M. (2016). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers.
- Sharma, S., & al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed.
- Tsougeni, K., & al. (2014).
- BenchChem. (2025). Core Principles of Ethyltriethoxysilane Surface Modification: An In-Depth Technical Guide. BenchChem.
- CymitQuimica. (n.d.). Silanes. CymitQuimica.
- Gelest, Inc. (n.d.). Applying Silanes. Gelest, Inc.
- Gelest, Inc. (n.d.). Chemical Vapor Deposition. Gelest, Inc.
- Sharma, S., & al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC - NIH.
- Pires, N. M. M. (2011). Surface Modification Strategies for Microfluidic Devices. Universidade de Lisboa.
- Volpe, C. D., & al. (2005). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. Academia.edu.
- Rahman, M. A., & al. (2024).
- BenchChem. (2025). Application Notes and Protocols for Vapor Phase Deposition of Decyltris[(propan-2-yl)oxy]silane. BenchChem.
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Troubleshooting & Optimization
Technical Support Center: Ethyltris(dimethylsiloxy)silane Storage and Handling
Welcome to the technical support center for Ethyltris(dimethylsiloxy)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this moisture-sensitive compound during storage and handling. By understanding the underlying chemical principles and adopting best practices, you can ensure the integrity and reactivity of your material for successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is an organosilicon compound characterized by a central silicon atom bonded to an ethyl group and three dimethylsiloxy groups. The silicon-oxygen bonds (siloxane bonds) in the dimethylsiloxy groups are susceptible to hydrolysis.[1][2] In the presence of water, these bonds can be cleaved, leading to the formation of silanols (Si-OH) and eventually to condensation reactions that form larger polysiloxane structures.[2][3][4] This degradation alters the chemical properties and reactivity of the compound, rendering it unsuitable for its intended applications.
Q2: What are the visible signs of hydrolysis in this compound?
Early-stage hydrolysis may not present any obvious visual cues. However, as the degradation progresses, you might observe:
-
Increased Viscosity: The formation of larger polysiloxane chains through condensation of silanols will lead to a noticeable increase in the liquid's viscosity.
-
Formation of Gels or Solids: In advanced stages of hydrolysis, the cross-linking of siloxane chains can result in the formation of a gel or solid precipitates within the container.
-
Changes in Refractive Index: While not a visual inspection, a change in the refractive index of the material can be an early indicator of hydrolysis.
Q3: What are the primary consequences of using hydrolyzed this compound in my experiments?
Using hydrolyzed this compound can have significant negative impacts on your research, including:
-
Inconsistent and Non-Reproducible Results: The altered chemical structure of the hydrolyzed compound will lead to unpredictable reactivity, making it impossible to obtain consistent experimental outcomes.
-
Failed Reactions: The intended reaction may not proceed as expected, or may fail completely, due to the loss of the active silane species.
-
Formation of Unwanted Byproducts: The hydrolyzed and condensed species can participate in side reactions, leading to the formation of impurities that can complicate purification and analysis.
-
Altered Material Properties: In applications where the silane is used to modify surfaces or formulate materials, hydrolysis will compromise the desired physical and chemical properties of the final product.
II. Troubleshooting Guide: Storage and Handling Issues
This section addresses specific problems you might encounter and provides actionable solutions based on established scientific principles.
Problem 1: My freshly opened bottle of this compound shows signs of increased viscosity.
-
Root Cause Analysis: This is a strong indicator that the material has been exposed to moisture at some point, either during manufacturing, shipping, or initial handling. Even brief exposure to atmospheric humidity can initiate the hydrolysis process.[5][6]
-
Immediate Action:
-
Cease Use: Do not use the material for any critical experiments.
-
Quarantine: Isolate the bottle to prevent accidental use by other lab members.
-
Contact Supplier: Inform your chemical supplier about the issue. They may have specific quality control data or be able to provide a replacement.
-
-
Preventative Measures for Future Purchases:
-
Supplier Validation: Purchase from reputable suppliers who provide detailed specifications and certificates of analysis, including water content.
-
Inspect on Arrival: Visually inspect all new bottles for any signs of compromised seals or packaging.
-
Problem 2: I suspect my stored this compound has started to hydrolyze. How can I confirm this?
-
Analytical Confirmation: Several analytical techniques can be employed to detect and quantify the extent of hydrolysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance or broadening of a peak in the 3200-3700 cm⁻¹ region, which corresponds to the O-H stretching of silanol (Si-OH) groups.[7] A band around 920 cm⁻¹ can also indicate the presence of Si-OH groups.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be powerful tools to observe changes in the chemical environment of the silicon and hydrogen atoms upon hydrolysis and condensation.[8][9][10]
-
Karl Fischer Titration: This is a highly sensitive method for quantifying the water content in your sample.[11][12][13] An elevated water content suggests that hydrolysis has occurred.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the volatile byproducts of hydrolysis and condensation.[14]
-
Problem 3: I need to store this compound for an extended period. What is the best practice?
-
Causality of Proper Storage: The primary goal of long-term storage is to create an environment that is as free from moisture as possible.[6] Silane hydrolysis is a chemical reaction that requires water as a reactant. By eliminating water, you can significantly slow down or halt the degradation process.
-
Detailed Storage Protocol:
-
Inert Atmosphere: The headspace of the storage container should be purged with a dry, inert gas such as nitrogen or argon.[15][16][17] This displaces moist air and prevents its ingress.[18]
-
Appropriate Container: Use a container made of a material that is compatible with this compound, such as glass or certain types of high-density polyethylene (HDPE).[19] Ensure the container has a tight-fitting cap with a PTFE liner to provide a robust seal.[20]
-
Secondary Containment with Desiccant: Place the primary container inside a larger, airtight secondary container, such as a desiccator cabinet.[21][22] The secondary container should contain a suitable desiccant to absorb any moisture that may permeate the seals over time.
-
Controlled Environment: Store the desiccator in a cool, dry, and dark place.[5][6][16] Avoid areas with significant temperature fluctuations, as this can cause pressure changes that may compromise the container seals.
-
Table 1: Comparison of Common Laboratory Desiccants
| Desiccant Type | Adsorption Capacity | Regeneration | Indicators | Best Use Cases |
| Silica Gel | High (up to 40% of its weight) | Yes (by heating) | Often contains a color-changing moisture indicator | General purpose, good for high humidity environments[23][24][25][26] |
| Molecular Sieves | Very High | Yes (by heating to high temperatures) | No | Extremely dry environments, can achieve very low humidity levels[23][25] |
| Calcium Sulfate (Drierite) | Low (up to 10% of its weight) | Limited | Often contains a color-changing moisture indicator | Laboratory use where low cost is a factor[21][23][24][26] |
| Montmorillonite Clay | Moderate | No | No | Inexpensive, effective at temperatures below 120°F[23] |
III. Experimental Workflows and Protocols
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol describes the process of creating an inert atmosphere in the headspace of your this compound container.
-
Materials:
-
Procedure:
-
Assemble the inert gas line, connecting the gas cylinder to the needle via the tubing and passing it through the bubbler.
-
Carefully pierce the septum of the silane container with the needle, ensuring the tip is in the headspace and not submerged in the liquid.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced air.
-
Start a gentle flow of the inert gas. You should see a slow, steady stream of bubbles in the mineral oil bubbler.
-
Allow the gas to flow for 5-10 minutes to thoroughly purge the headspace of any air and moisture.
-
While the inert gas is still flowing, remove the vent needle first, followed by the gas inlet needle. This maintains a positive pressure of inert gas inside the container.
-
For added security, wrap the cap and neck of the bottle with parafilm.
-
Diagram 1: Inert Gas Purging Setup
Caption: Workflow for purging the headspace of a reagent bottle with inert gas.
Protocol 2: Transferring this compound Under Anhydrous Conditions
This protocol outlines the steps for safely transferring the moisture-sensitive liquid without introducing atmospheric contaminants.[27]
-
Materials:
-
Procedure:
-
Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator.[20][27]
-
Flush the Syringe: Flush the syringe with dry inert gas at least 10 times to remove any residual air and moisture.[20][27]
-
Pressurize the Reagent Bottle: Gently pressurize the this compound bottle with the inert gas by inserting a needle connected to the gas line through the septum.
-
Withdraw the Liquid: Insert the needle of the flushed syringe through the septum and into the liquid. The positive pressure in the bottle will help to fill the syringe.[27] Withdraw a slight excess of the liquid.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles along with the excess liquid back into the reagent bottle.
-
Transfer to Reaction Vessel: Quickly and carefully transfer the liquid from the syringe to the reaction vessel by piercing the septum on the flask.
-
Clean Up: Immediately and thoroughly clean the syringe and needle to prevent the reagent from hydrolyzing and seizing the plunger.[20]
-
Diagram 2: Anhydrous Transfer Workflow
Caption: Step-by-step process for the anhydrous transfer of a moisture-sensitive liquid.
References
- A simple colorimetric sensor for the detection of moisture in organic solvents and building materials: applications in rewritable paper and fingerprint imaging - Analyst (RSC Publishing).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific.
- Lab Desiccants and Drying Agents - Fisher Scientific.
- Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network.
- Silane Coupling Agent Storage & Handling Guide - Power Chemical Corporation.
- Understanding Desiccants: Function & Types - Edco Supply Co.
- A Method for Detecting Water in Organic Solvents - Chemistry.
- Drying Agents - Sigma-Aldrich.
- Detection of Moisture by Fluorescent OFF-ON Sensor in Organic Solvents and Raw Food Products | Analytical Chemistry - ACS Publications.
- What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide.
- What is the shelf - life of A Silane Coupling Agent? - Blog.
- Desiccant Types - SorbentSystems.com.
- Handling air-sensitive reagents AL-134 - MIT.
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Publishing.
- Hints for Handling Air-Sensitive Materials | Fauske & Associates.
- Common pitfalls in handling air-sensitive reagents for synthesis - Benchchem.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
- A Method for Detecting Water in Organic Solvents - ACS Publications.
- Best Practices for Safe Storage of Methyltrichlorosilane - Hocon.
- What are the storage conditions for the best metal silane agent? - Blog.
- Types of Inerting : Ensuring Safety and Efficiency - YouTube.
- Inert Gas: Why It's Essential for Safety and Innovation - Delyva.
- Chemical Storage.
- The Importance of Inerting - Air Products.
- Chemical Segregation and Storage - USC Environmental Health & Safety - University of Southern California.
- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
- Mthis compound - Gelest, Inc..
- Organosilicon Compounds - Lucknow University.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF - ResearchGate.
- How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc..
- US2832794A - Hydrolysis of organosilanes - Google Patents.
- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents.
- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate.
- Kinetic analysis of organosilane hydrolysis and condensation - ResearchGate.
- Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar.
- Hydrolysis silicone fluids - Scientific Spectator.
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate.
- Hydrolysis of Silanes | PDF | Acid - Scribd.
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - SciSpace.
- Degradation studies on polydimethylsiloxane - Doria.
- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc..
- Degradation of polydimethylsiloxane in simulated industrial process environments - Doria.
- Dvornic, Petar R, High Temperature Stability of Polysiloxanes, in Silicon Compounds - Gelest, Inc..
- Degradation Reactions in Silicone Polymers. - National Technical Reports Library - NTIS.
- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
- This compound CAS#: 150320-87-9 - ChemicalBook.
- The Thermal Degradation Behaviour of a Series of Siloxane Copolymers - a Study by Thermal Volatilisation Analysis | Request PDF - ResearchGate.
- Chemical Compatibility Chart - Walchem.
- Chemical Compatibility Database from Cole-Parmer.
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Technical Support Center: Optimizing Cure Time for Ethyltris(dimethylsiloxy)silane Crosslinking
Welcome to the technical support center for Ethyltris(dimethylsiloxy)silane applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this crosslinker in their formulations. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the curing process. This knowledge is crucial for effective troubleshooting and optimization, enabling you to achieve consistent, reliable results in your experiments. This document moves beyond a simple FAQ, offering a structured approach to mastering the crosslinking process through foundational knowledge, targeted troubleshooting, and validated experimental protocols.
Section 1: Foundational Knowledge - Core Principles of the Curing Reaction
Understanding the fundamental chemistry of the curing process is the first step toward optimizing it. This section addresses the most common questions regarding the mechanism and influencing factors.
Q1: What is the basic crosslinking mechanism of this compound?
This compound is a moisture-cure crosslinker. The curing process is a two-step reaction known as hydrolysis and condensation.[1]
-
Hydrolysis: The process is initiated by ambient moisture. Water molecules attack the silicon-ethoxy bonds (Si-OC₂H₅), breaking them to form reactive silanol groups (Si-OH) and releasing ethanol as a byproduct.[2][3] This reaction is the rate-limiting step in many systems.
-
Condensation: The newly formed, highly reactive silanol groups then react with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si).[1][4] This step releases water or ethanol and builds the three-dimensional crosslinked network that gives the final material its structural integrity.
The overall reaction pathway is visualized below.
Caption: The two-step moisture-cure crosslinking mechanism.
Q2: What are the key factors that control the cure rate?
The cure rate is not governed by a single parameter but is a function of several interconnected variables. Control over these factors is essential for reproducibility.
| Factor | Effect on Cure Rate | Mechanistic Explanation |
| Humidity | Increases | Water is a primary reactant for the initial hydrolysis step. Higher relative humidity (RH) provides more reactant, accelerating the formation of silanol groups.[5][6] |
| Temperature | Increases | Elevating the temperature increases the kinetic energy of the molecules, accelerating the rate of both the hydrolysis and condensation reactions.[7][8][9] A study reported that increasing the temperature from 20°C to 50°C could increase the silane hydrolysis rate by more than six times.[7] |
| Catalyst | Significantly Increases | Catalysts are required to achieve practical cure times at ambient conditions. They can accelerate both hydrolysis and condensation reactions, depending on their chemistry.[10][11] |
| pH | Modulates | Both hydrolysis and condensation rates are pH-dependent. The reaction is typically slowest around a neutral pH of 7 and is accelerated under both acidic and basic conditions.[11] |
Q3: Why is a catalyst necessary, and what types are commonly used?
While the crosslinking reaction can proceed without a catalyst, the rate is impractically slow for most applications. Catalysts are essential to accelerate the cure and ensure complete crosslinking.
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a highly effective and common catalyst for silane condensation.[1][10] However, due to increasing regulatory restrictions and toxicity concerns, the industry is moving away from them.[10][12]
-
Organotitanates: These are common non-tin alternatives that can effectively catalyze the crosslinking of hydrolytically stable silanes.[13]
-
Amine Catalysts: Basic compounds like secondary and tertiary amines can catalyze the condensation of silanols.[10]
-
Other Organometallics: Compounds based on zinc, zirconium, and bismuth are also used as alternatives to tin.[12]
The choice of catalyst is critical, as it not only affects the cure speed but can also influence the final properties and stability of the crosslinked material.[10]
Q4: How does the structure of this compound influence its reactivity?
The "Ethyl" part of the name refers to the ethoxy groups (-OC₂H₅) attached to the central silicon atom. Compared to their methoxy (-OCH₃) counterparts, ethoxy silanes are known to be more "hydrolytically stable."[13] This means they react more slowly with water. While this provides a longer shelf life and better stability in formulations, it also makes them more difficult to cure.[13] This inherent stability is precisely why an effective catalyst is crucial for achieving a desirable cure time with this molecule.
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem: Slow or Incomplete Cure
A slow cure is the most common issue and can almost always be traced back to one of the key factors mentioned in Section 1.
-
Insufficient Humidity: The reaction may be starved of its primary reactant (water). This is common in dry laboratory environments or during winter months.
-
Low Ambient Temperature: Reaction kinetics are significantly slower at lower temperatures.[9] A drop of just a few degrees can have a noticeable impact.
-
Catalyst Inactivity or Insufficient Concentration: The catalyst may have degraded, been improperly dispersed, or is present at too low a concentration to be effective. Ensure the catalyst is active and used at the recommended level.
-
Incorrect pH: If your formulation contains acidic or basic components, the pH may have shifted to a range where the silane condensation reaction is inhibited (around pH 7).[11]
Visual or tactile assessment can be misleading. A quantitative measure is necessary to confirm the extent of crosslinking. The most common method is gel content analysis .
This technique involves measuring the insoluble portion of the crosslinked polymer in a suitable solvent (like xylene or toluene). The non-crosslinked portion will dissolve, while the crosslinked "gel" will not.[4][6] A high gel content (e.g., >95%) indicates a complete cure. A detailed protocol is provided in Section 3.
Surface tackiness is a classic sign of incomplete curing at the material-air interface. Potential causes include:
-
Catalyst Evaporation: If a volatile catalyst is used, it may evaporate from the surface faster than it can catalyze the reaction, leaving the surface under-catalyzed.
-
Atmospheric Inhibition: Certain atmospheric components can interfere with the curing reaction at the surface.
-
Moisture Imbalance: In some cases, very high humidity can lead to rapid hydrolysis on the surface, but if the condensation step is slower, it can result in a silanol-rich, tacky surface layer.
Solutions:
-
Consider using a less volatile catalyst.
-
Cure the material in a controlled environment or humidity chamber.
-
A brief post-cure at a slightly elevated temperature (e.g., 50-60°C) can often drive the surface reaction to completion.[14]
Problem: Inconsistent Curing Results
Inconsistency is a sign of uncontrolled variables. A systematic investigation is required:
-
Environmental Monitoring: Log the temperature and relative humidity of your lab space for every batch. This is the most likely source of variation.[5]
-
Raw Material Consistency: Verify the age and storage conditions of your this compound and catalyst. Older reagents or those exposed to moisture can show reduced activity.
-
Dispersion Quality: Ensure your catalyst is being dispersed uniformly throughout the formulation. Poor mixing will create localized areas with different cure rates.
-
Process Timing: Standardize all timings in your process, such as the time between mixing and application.
Caption: A logical workflow for troubleshooting inconsistent cure times.
Section 3: Experimental Protocols for Optimization
The following protocols provide a framework for systematically optimizing the cure time of your specific formulation.
Protocol 1: Screening for Optimal Catalyst Concentration
Objective: To determine the minimum catalyst concentration required to achieve the target cure time without compromising material properties.
Methodology:
-
Preparation: Prepare five identical batches of your base formulation.
-
Catalyst Addition: Create a dilution series of your chosen catalyst (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% by weight). Add one concentration to each batch. Include a sixth batch with 0% catalyst as a negative control.
-
Mixing: Ensure each batch is mixed thoroughly for a standardized amount of time (e.g., 5 minutes) to guarantee uniform catalyst dispersion.
-
Application: Apply a film of uniform thickness (e.g., 200 µm) from each batch onto a standard substrate.
-
Monitoring: Place all samples in a controlled environment (e.g., 23°C, 50% RH). Record the "tack-free time" - the point at which the surface is no longer sticky to the touch when lightly prodded with a clean tool.
-
Analysis: Plot tack-free time versus catalyst concentration to identify the optimal level.
Protocol 2: Determining the Effect of Humidity on Cure Rate
Objective: To quantify the relationship between relative humidity (RH) and cure time for your formulation.
Methodology:
-
Preparation: Prepare three identical batches of your formulation using the optimal catalyst concentration determined in Protocol 1.
-
Application: Cast films of uniform thickness from each batch onto substrates.
-
Curing Environments: Immediately place the samples into three separate environmental chambers set to the same temperature (e.g., 23°C) but different humidity levels (e.g., 20% RH, 50% RH, and 80% RH).
-
Monitoring: Record the tack-free time for the samples in each chamber.
-
Analysis: Compare the cure times across the different humidity levels to understand your system's sensitivity to ambient moisture. This data is crucial for setting environmental specifications for your process.
Protocol 3: Quantifying Cure Progression using Gel Content Analysis
Objective: To obtain a quantitative measure of the crosslink density, confirming the completion of the cure.
Methodology:
-
Sample Preparation: Take a precisely weighed sample of the cured material (W_initial), approximately 0.5g.
-
Solvent Extraction: Place the sample into a wire mesh cage and immerse it in boiling xylene for 12 hours. This will dissolve any uncrosslinked polymer.[6]
-
Drying: Carefully remove the cage and dry the remaining insoluble gel in a vacuum oven at 80°C until a constant weight is achieved (W_final).
-
Calculation: Calculate the gel content as a percentage:
-
Gel Content (%) = (W_final / W_initial) x 100
-
-
Interpretation: A gel content above 95% generally indicates a fully cured and robust network. This method can be used to validate the results from the tack-free time studies.
References
-
Effect of curing time and water temperature on silane cross-linking of LDPE. ResearchGate. [Link]
-
Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. ResearchGate. [Link]
-
Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. PubMed. [Link]
-
Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. MDPI. [Link]
-
Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. ResearchGate. [Link]
- Catalysts for curing silane coating compositions.
-
Cross-linking in humidity chamber. ResearchGate. [Link]
-
Effects of silane crosslinking on thermal and morphological properties of Spartium junceum flour/high density polyethylene composites. ResearchGate. [Link]
-
Mthis compound Safety Data Sheet. Gelest, Inc.[Link]
-
Silane Cross-linked Polyethylene Boosted by an Improved Stabilizer System. ResearchGate. [Link]
-
TRIS(DIMETHYLSILOXY)ETHOXYSILANE, tech-95 Safety Data Sheet. Gelest, Inc.[Link]
-
Catalysts, Modifiers, Crosslinking Agents. Gelest Technical Library. [Link]
-
A new series of tin-free compounds for crosslinkable silane terminated polymers. American Coatings Association. [Link]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. Adhesives & Sealants Industry. [Link]
-
Silane Crosslinking Agents. Nanjing SiSiB Silicones Co., Ltd.[Link]
-
Product Data Sheet LT-550. Jiangsu LT New Material Co.,Ltd.[Link]
-
Optimization of process conditions, characterization and mechanical properties of silane crosslinked high-density polyethylene. ResearchGate. [Link]
-
Non-tin catalyst for curing alkoxysilyl-containing polymer. TREA. [Link]
-
Silane Coupling Agents Brochure. Gelest, Inc.[Link]
-
Effect of Silane Curing Conditions on Properties of the Metallocene-Based Polyethylene-Octene Copolymers Compound. ResearchGate. [Link]
-
Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer. SciELO. [Link]
-
Silane crosslinking of polyethylene: the effects of EVA, ATH and Sb2O3 on properties of the production in continuous grafting of. eXPRESS Polymer Letters. [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
-
Effect of drying time of 3-methacryloxypropyltrimethoxysilane on the shear bond strength of a composite resin to silica-coated base/noble alloys. PubMed. [Link]
-
Effects of Concrete Cure Time on Epoxy Overlay and Sealant Performance. State of Michigan. [Link]
-
The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355. MDPI. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. paint.org [paint.org]
- 11. adhesivesmag.com [adhesivesmag.com]
- 12. Non-tin catalyst for curing alkoxysilyl-containing polymer | TREA [trea.com]
- 13. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Ethyltris(dimethylsiloxy)silane side reactions with alcohols
Topic: Troubleshooting Side Reactions with Alcohols
Doc ID: TSC-SIL-004 | Revision: 2.1 | Status: Active[1]
Molecule Profile & Reactivity Overview
Product: Ethyltris(dimethylsiloxy)silane
General Structure:
Technical Brief:
this compound is a T-resin precursor containing three highly reactive dimethylhydrosiloxy (
The Core Mechanism: Why Alcohols Interfere
The presence of alcohols (
Competitive Pathways Diagram
Figure 1: Competitive reaction pathways.[1] Path B (Alcoholysis) is often kinetically favored over Path A (Hydrosilylation) in the presence of nucleophilic hydroxyls, leading to gas evolution and stoichiometry imbalance.[1]
Troubleshooting Guides (Q&A)
Issue A: Vigorous Foaming or Bubbling
User Question: "I added the catalyst to my mixture containing this compound and it immediately started foaming. Is my silane decomposing?"
Diagnosis:
You are witnessing Dehydrogenative Coupling .[1][2][3][4] The Si-H bonds are reacting with a proton source (likely an alcohol or water) to release hydrogen gas (
Root Cause Analysis:
-
Solvent Impurity: Did you use "technical grade" ethanol or isopropanol as a co-solvent?
-
Substrate Interference: Does your vinyl substrate contain an unprotected hydroxyl group (e.g., allyl alcohol)?
-
Wet Solvents: Water reacts similarly to alcohols (
).[1]
Corrective Action:
-
Switch Solvents: Use aprotic solvents like Toluene, Xylene, or THF.[1]
-
Dry Your Reagents: Ensure all solvents are dried over molecular sieves (3Å or 4Å).[1]
-
Protect Hydroxyls: If your substrate has an -OH group, protect it (e.g., with TMS-Cl or HMDS) before the hydrosilylation step.[1]
Issue B: Tacky or Incomplete Cure
User Question: "The material gelled, but the surface is tacky and the mechanical strength is lower than calculated. I used a 1.1:1 Hydride:Vinyl ratio."
Diagnosis: Stoichiometric Imbalance . The alcohol side reaction consumed a portion of your Si-H equivalents. While you calculated a 1.1:1 ratio, the effective ratio dropped below 1:1 because the hydride was "stolen" by the alcohol impurities.
Corrective Action:
-
Quantify Active Hydride: Do not assume the label purity is the active purity if the bottle has been opened frequently. Perform a gasometric hydride analysis (see Protocol 1).
-
Increase Hydride Loading: If alcohol impurities are unavoidable (and safe to react), increase the Si-H:Vinyl ratio to 1.5:1 or 2:1 to compensate for the loss, provided the
gas can escape.[1]
Issue C: Catalyst Deactivation (Black Precipitate)
User Question: "My reaction turned dark/black and stopped proceeding. I'm using Karstedt's catalyst."
Diagnosis: Colloidal Platinum Formation . While alcohols themselves don't poison platinum, the rapid evolution of heat (exotherm) and hydrogen from the alcoholysis reaction can destabilize the delicate Pt(0)-divinyltetramethyldisiloxane complex, causing platinum to aggregate into inactive "platinum black."[1]
Corrective Action:
-
Temperature Control: Cool the reaction vessel to 0°C before adding the catalyst.
-
Dilution: Dilute the silane in a non-reactive solvent to act as a heat sink.
Technical Data & Compatibility
Alcohol Reactivity Table
Reactivity of Si-H with various alcohols in the presence of 10 ppm Pt.
| Alcohol Type | Reactivity Profile | Risk Level | Observation |
| Methanol / Ethanol | Extremely High | Critical | Violent exotherm, rapid |
| Isopropanol | High | High | Steady bubbling; competes significantly with vinyls.[1] |
| Tert-Butanol | Moderate | Medium | Slower reaction due to steric hindrance.[1] |
| Allyl Alcohol | Complex | High | Competes via both -OH (gas) and C=C (polymerization).[1] |
| Phenols | Low | Low | Requires higher temperatures or specific catalysts.[1] |
Validated Experimental Protocols
Protocol 1: Solvent Compatibility "Bubble Test"
Perform this test before scaling up to ensure your solvent system is compatible with this compound.[1]
-
Preparation: Place 2 mL of your intended solvent in a clean, dry glass vial.
-
Addition: Add 0.5 mL of this compound.
-
Catalyst: Add 1 drop of Karstedt’s catalyst solution (approx. 2% Pt in xylene).[1]
-
Observation:
-
Pass: Solution remains clear/yellow; no bubbles after 5 minutes.
-
Fail: Visible bubbling or foaming indicates the presence of moisture or reactive hydroxyls. Do not proceed.
-
Protocol 2: Gasometric Determination of Active Si-H
Use this to calculate the exact hydride equivalent weight if you suspect degradation.
-
Setup: Connect a reaction flask to an inverted water-filled burette (gas burette).
-
Reagent: Prepare a solution of 10% NaOH in Ethanol (The "Zerewitinoff" reagent for silanes).
-
Reaction: Inject a weighed amount (~0.2 g) of this compound into the flask.
-
Measurement: The base catalyzes the quantitative conversion of Si-H to
.- [1]
-
Calculation:
References
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Functional Silicone Reactivity Guide. Link
-
Marciniec, B. Hydrosilylation: A Comprehensive Review on Recent Developments. Advances in Silicon Science, Springer.[1]
-
Chalker, J. et al. Platinum catalysed hydrosilylation of propargylic alcohols. Royal Society of Chemistry, Organic & Biomolecular Chemistry. Link
-
Mitsui Chemicals. Dehydrogenative coupling of silanes with alcohols. Patent Literature & Technical Data Sheets regarding Si-H reactivity.[1][5]
-
Sigma-Aldrich. Tris(dimethylsiloxy)phenylsilane Product Specification (Homologue reference). Link
Disclaimer: This guide is intended for use by qualified scientific personnel. Always review the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Mthis compound | CymitQuimica [cymitquimica.com]
- 2. Functional Silicone Reactivity Guide - Gelest [technical.gelest.com]
- 3. Photocatalyzed cross-dehydrogenative coupling of silanes with alcohols and water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. digital.csic.es [digital.csic.es]
- 5. gelest.com [gelest.com]
Technical Support Center: Managing Exotherms in Reactions with Ethyltris(dimethylsiloxy)silane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling Ethyltris(dimethylsiloxy)silane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the thermal hazards associated with this versatile reagent. Our focus is on explaining the causality behind experimental choices to ensure your protocols are not just procedures to follow, but self-validating systems for safe and reproducible results.
Section 1: Understanding the Source of Exotherms in this compound Chemistry
The key to controlling any process is a fundamental understanding of its underlying principles. Reactions involving this compound, which possesses three reactive silicon-hydride (Si-H) groups, are often characterized by significant heat release.
FAQ 1.1: Why are reactions involving this compound typically exothermic?
The primary reaction pathway for this compound is platinum-catalyzed hydrosilylation, which involves the addition of its Si-H bonds across unsaturated bonds like alkenes (C=C) or alkynes.[1][2] This reaction is highly exothermic because the formation of a stable silicon-carbon (Si-C) bond and a carbon-hydrogen (C-H) bond is thermodynamically much more favorable than the cleavage of the silicon-hydrogen (Si-H) and the carbon-carbon π-bond. The net enthalpy change (ΔH) for this process is significantly negative, releasing substantial energy as heat.[2] While other reactions like hydrolysis (reaction with water) can also occur, hydrosilylation is the most common and potent source of exotherms.[3][4]
FAQ 1.2: What are the primary factors that influence the rate and magnitude of the exotherm?
Several variables dictate the heat-release profile of the reaction. Understanding these is the first step toward control.
-
Catalyst Concentration & Activity: Platinum-based catalysts, such as Karstedt's or Speier's catalyst, are extremely efficient.[1] The reaction rate, and thus the rate of heat generation, is directly proportional to the catalyst concentration. Even ppm-level changes can have a dramatic effect.
-
Reactant Concentration: According to reaction kinetics, higher concentrations of either the silane or the unsaturated substrate lead to a faster reaction rate and a more intense exotherm.
-
Nature of the Substrate: The steric and electronic properties of the unsaturated compound (e.g., an alkene) affect its reactivity. Less sterically hindered and more electron-deficient double bonds tend to react faster, generating heat more quickly.
-
Temperature: Reaction rates increase with temperature.[5] An initial exotherm can raise the temperature, which in turn accelerates the reaction further, creating a dangerous positive feedback loop that can lead to a thermal runaway.[5][6]
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where reactant and catalyst concentrations are high, leading to rapid, uncontrolled reactions in parts of the vessel.[5]
Section 2: Proactive Exotherm Control Strategies
Effective thermal management is not about reacting to a problem; it's about designing a process where the problem is unlikely to occur. This section details proactive measures for designing safe and controllable experiments.
Pre-Reaction Planning and Thermal Hazard Assessment
Before any reagents are mixed, a thorough hazard assessment is critical. For any new reaction or significant scale-up, we strongly recommend performing a calorimetry study.
Experimental Protocol: Small-Scale Safety Assessment using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of the exotherm and the total heat of reaction (ΔH).
-
Sample Preparation: In a controlled environment (e.g., a glovebox), carefully prepare a small, representative sample (typically 5-10 mg total) of the complete reaction mixture, including reactants, catalyst, and solvent, in a high-pressure DSC pan.[7]
-
DSC Program:
-
Equilibrate the sample at the intended starting temperature of your reaction (e.g., 25 °C).
-
Ramp the temperature at a slow, steady rate (e.g., 2-5 °C/min) to a temperature well above the expected reaction temperature (e.g., 250 °C).[7]
-
Record the heat flow.
-
-
Analysis: The resulting data will show the temperature at which the exotherm begins (T_onset) and the total energy released. This information is invaluable for setting safe operating temperature limits.
Below is a logical workflow for assessing thermal risk before beginning an experiment.
Caption: Decision tree for responding to a thermal runaway event.
Question: I noticed a long induction period with no temperature change, followed by a sudden, violent exotherm. What likely happened?
This is a classic sign of reagent accumulation . The catalyst may have required an "activation" period, or a small amount of an impurity (like water) may have temporarily inhibited it. During this time, the this compound you were adding was building up in the reactor, unreacted. Once the catalyst became active, this large accumulation of reagents reacted almost instantaneously, releasing a massive amount of energy.
-
Prevention: Ensure the reaction has started (e.g., a gentle 1-2 °C temperature rise) after adding a small initial portion (e.g., 5%) of the silane before beginning the continuous, slow addition of the remaining material.
Question: My final product is inconsistent, and I suspect thermal control issues. How can I investigate this?
Poor temperature control often leads to side reactions that impact product quality. [8]In hydrosilylation, a common side reaction is the isomerization of the alkene substrate from a reactive terminal position to a less reactive internal position. [2]
-
Troubleshooting Steps:
-
Analyze Temperature Logs: Correlate batches of poor-quality material with their corresponding temperature logs. Look for temperature spikes or deviations from the set protocol.
-
Chemical Analysis: Use techniques like ¹H NMR or GC-MS to look for evidence of side products, such as internal alkenes or products from dehydrocondensation reactions.
-
Corrective Action: If a correlation is found, refine the control strategy by lowering the addition rate, decreasing the catalyst load, or improving cooling efficiency as detailed in Section 2.
-
Section 4: Critical Considerations for Scale-Up
Scaling a reaction is not as simple as multiplying all quantities by ten. The thermal risk increases significantly with scale.
FAQ 4.1: What is the single biggest challenge when scaling up an exothermic reaction?
The primary challenge is the change in the surface-area-to-volume ratio (SA/V) . [6]Heat is generated throughout the entire volume of the liquid but can only be removed through the surface of the reactor in contact with the cooling jacket. As the reactor size increases, the volume increases cubically (V ∝ r³), while the surface area only increases squarely (A ∝ r²). This means that larger reactors are fundamentally less efficient at dissipating heat. [6][9] Table: Impact of Scale on Surface-Area-to-Volume Ratio
| Reactor Scale | Typical Volume (L) | Surface Area (m²) | SA/V Ratio (m⁻¹) | Relative Heat Removal Efficiency |
| Laboratory | 1 | ~0.05 | 50 | 100% (Baseline) |
| Kilo-Lab | 50 | ~1.0 | 20 | 40% |
| Pilot Plant | 1000 | ~5.0 | 5 | 10% |
| Production | 10000 | ~23.0 | 2.3 | 4.6% |
Data is illustrative and depends on reactor geometry.
This dramatic decrease in heat removal efficiency means that a reaction that was easily controlled at the 1 L scale can become a serious runaway hazard in a 50 L reactor. Any scale-up must be approached with extreme caution, typically in increments of no more than 5-10x, with a full safety review and hazard assessment at each stage.
References
-
Dvornic, P.R. "High Temperature Stability of Polysiloxanes." In Silicon Compounds. Gelest, Inc. [Link]
-
IJMSE. "Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method." International Journal of Materials Science and Engineering. [Link]
-
ResearchGate. "Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method." ResearchGate. [Link]
-
Gelest, Inc. "TETRAKIS(DIMETHYLSILOXY)SILANE Safety Data Sheet." Gelest. [Link]
-
PCI Magazine. "Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties." Paint & Coatings Industry. [Link]
-
Prospector. "Silane Terminated Polymer Reactions with Non-Tin Catalysts." UL Prospector. [Link]
-
ResearchGate. "Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber." ResearchGate. [Link]
-
Marciniec, B. "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry." Polymers (Basel). [Link]
-
Chen, T.M., & Brauer, G.M. "Solvent effects on bonding organo-silane to silica surfaces." Journal of Dental Research. [Link]
-
ResearchGate. "Safe scale-up with exothermic reactions." ResearchGate. [Link]
-
CatSci. "Some Scale-Up Considerations." CatSci. [Link]
-
Taylor & Francis Online. "Hydrosilylation – Knowledge and References." Taylor & Francis. [Link]
-
Semantic Scholar. "Solvent Effects on Bonding Organo-silane to Silica Surfaces." Semantic Scholar. [Link]
-
ResearchGate. "Influence of different solvents on the morphology of APTMS-modified silicon surfaces." ResearchGate. [Link]
-
Stanford Environmental Health & Safety. "Scale Up Safety." Stanford University. [Link]
-
Weber, M., et al. "Gas Phase Reaction of Silane with Water at Different Temperatures and Supported by Plasma." ACS Omega. [Link]
-
PSE Community. "Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries." Process Systems Enterprise. [Link]
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pcimag.com [pcimag.com]
- 4. Gas Phase Reaction of Silane with Water at Different Temperatures and Supported by Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. catsci.com [catsci.com]
- 7. psecommunity.org [psecommunity.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the FTIR Analysis of Si-H Bonds in Ethyltris(dimethylsiloxy)silane and its Analogs
For the modern researcher, scientist, and drug development professional, the precise characterization of organosilicon compounds is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. A key vibration of interest in many silane-based compounds is that of the silicon-hydrogen (Si-H) bond, a reactive site crucial for various chemical transformations and material applications. This guide provides an in-depth technical comparison of the FTIR spectral features of the Si-H bond in Ethyltris(dimethylsiloxy)silane and related commercially available silanes, offering field-proven insights to aid in spectral interpretation and experimental design.
This compound, with its unique structure comprising a central silylhydride core functionalized with three dimethylsiloxy groups and an ethyl group, presents a distinct spectral signature. The electronegativity of the surrounding oxygen and silicon atoms significantly influences the vibrational frequency of the Si-H bond, making its position in the FTIR spectrum a valuable diagnostic tool. Understanding these spectral nuances is critical for quality control, reaction monitoring, and the development of novel silicon-based materials.
The Si-H Bond: A Vibrational Fingerprint
The Si-H bond in organosilicon compounds gives rise to two primary vibrational modes in the infrared spectrum: a stretching vibration (ν) and a bending or deformation vibration (δ). The stretching vibration, which corresponds to the change in the interatomic distance along the bond axis, is typically observed in the region of 2280-2080 cm⁻¹ [1]. This is a relatively uncluttered region of the mid-infrared spectrum, making the Si-H stretching peak a readily identifiable feature.
The bending vibration, involving a change in the angle between the Si-H bond and the rest of the molecule, appears at a lower frequency, generally in the 950-800 cm⁻¹ range[1]. While this region can be more congested with other vibrational modes, the Si-H bend can provide complementary information for structural elucidation.
The precise position of these peaks is highly sensitive to the electronic environment of the silicon atom. Electronegative substituents attached to the silicon atom tend to withdraw electron density from the Si-H bond, leading to a strengthening of the bond and a shift of the stretching frequency to a higher wavenumber (a "blue shift").
Comparative FTIR Analysis of Si-H Containing Silanes
| Compound | Structure | Si-H Stretching (ν) (cm⁻¹) | Si-H Bending (δ) (cm⁻¹) | Key Structural Features Influencing Si-H Peaks |
| This compound | Et-Si(OSi(CH₃)₂H)₃ | Expected ~2150 - 2120 | Expected ~880 - 840 | Three electronegative oxygen atoms in the dimethylsiloxy groups attached to the central silicon. The ethyl group is less electronegative. |
| Triethoxysilane (TES) | HSi(OCH₂CH₃)₃ | ~2200 | ~880 | Three highly electronegative ethoxy groups directly bonded to the silicon atom, causing a significant blue shift in the stretching frequency. |
| 1,1,3,3-Tetramethyldisiloxane (TMDS) | H(CH₃)₂SiOSi(CH₃)₂H | ~2120 | ~840 | The Si-H bond is influenced by one oxygen atom and two less electronegative methyl groups. |
Expert Insights: The comparison table highlights the expected trend in Si-H stretching frequencies. Triethoxysilane, with three direct Si-O bonds, exhibits the highest stretching frequency due to the strong inductive effect of the ethoxy groups. In contrast, 1,1,3,3-Tetramethyldisiloxane shows a lower frequency as the silicon is bonded to only one oxygen and two methyl groups. For this compound, we can anticipate the Si-H stretching peak to appear at a frequency between that of TES and TMDS. The presence of three oxygen atoms in the siloxy groups will cause a significant blue shift compared to a simple alkylsilane, but the effect might be slightly attenuated by the intervening silicon atoms of the dimethylsiloxy groups compared to the direct Si-O bonds in TES.
Experimental Protocol for FTIR Analysis of Liquid Silanes
The following protocol provides a standardized workflow for acquiring high-quality FTIR spectra of liquid silane samples. This self-validating system ensures reproducibility and accuracy.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan to account for the absorbance of the empty sample compartment.
-
-
Sample Preparation (Neat Liquid):
-
For non-volatile liquid silanes, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin, uniform film. Avoid excessive pressure which can damage the plates.
-
Causality: This "sandwich" cell method provides a short path length, which is ideal for strongly absorbing neat liquids, preventing detector saturation.
-
-
Sample Preparation (Solution):
-
For highly viscous or strongly absorbing liquids, or for quantitative analysis, preparing a dilute solution is recommended.
-
Choose an infrared-transparent solvent that does not react with the silane. Carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) are common choices, but their toxicity requires handling in a fume hood with appropriate personal protective equipment.
-
Prepare a 1-5% (v/v) solution of the silane in the chosen solvent.
-
Use a liquid transmission cell with a known path length (e.g., 0.1 mm) for analysis.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Trustworthiness: Co-adding multiple scans improves the signal-to-noise ratio by a factor of the square root of the number of scans, enhancing the reliability of the measurement.
-
-
Data Processing:
-
Perform a baseline correction to remove any sloping baselines.
-
Identify and label the key peaks, paying close attention to the Si-H stretching and bending regions.
-
If a solvent was used, its characteristic peaks should be identified and, if necessary, subtracted from the sample spectrum.
-
Visualizing the Workflow and Molecular Structures
To further clarify the experimental process and the molecular structures under consideration, the following diagrams are provided.
Sources
A Comparative Guide to Crosslinking Density: Ethyltris(dimethylsiloxy)silane (ETSO) vs. Tetramethyldisiloxane (TMDS)
For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking agent is a critical determinant of the final properties of silicone-based materials. The crosslinking density, in particular, dictates the mechanical strength, swelling behavior, and permeability of the resulting polymer network. This guide provides an in-depth technical comparison of two common hydrosilane crosslinkers: the trifunctional Ethyltris(dimethylsiloxy)silane (ETSO) and the bifunctional Tetramethyldisiloxane (TMDS). By understanding their fundamental structural differences and the resulting impact on network formation, researchers can make more informed decisions in material design and application.
Molecular Architecture and Functionality: The Basis of a Denser Network
The primary distinction between ETSO and TMDS lies in their number of reactive sites, or functionality. This structural difference is the cornerstone of their varied performance as crosslinking agents.
Tetramethyldisiloxane (TMDS) is a linear siloxane with two reactive silicon-hydride (Si-H) groups, making it a bifunctional crosslinker.[1][2] Each TMDS molecule can form two crosslinks with vinyl-functionalized polymers.
This compound (ETSO) , on the other hand, possesses three reactive dimethylsiloxy groups, each containing a silicon-hydride (Si-H) bond, rendering it a trifunctional crosslinker. This allows a single ETSO molecule to form up to three crosslinks.
The higher functionality of ETSO is the primary reason it is expected to generate a more densely crosslinked network compared to TMDS when used at the same molar concentration. A higher crosslink density generally imparts greater rigidity and solvent resistance to the final elastomer.
Figure 1: Molecular structures of ETSO and TMDS highlighting their functionalities.
The Hydrosilylation Reaction: A Common Pathway to Crosslinking
Both ETSO and TMDS participate in the formation of silicone elastomers through a platinum-catalyzed hydrosilylation reaction.[3][4][5] This addition reaction involves the Si-H groups of the crosslinker reacting with the vinyl groups (C=C) of a polymer, such as vinyl-terminated polydimethylsiloxane (PDMS).[6][7]
The fundamental mechanism is the same for both crosslinkers; however, the resulting network architecture is vastly different. The trifunctional nature of ETSO allows for the formation of a more complex, three-dimensional network with a higher density of crosslink points compared to the more linear network formed by the bifunctional TMDS.
Figure 2: Conceptual representation of network formation with ETSO and TMDS.
Experimental Methodologies for Determining Crosslinking Density
To quantitatively assess the crosslinking density of elastomers formed using ETSO and TMDS, several well-established experimental techniques can be employed.
Swelling Tests
The swelling test is a widely used method based on the principle that a more densely crosslinked polymer network will absorb less solvent and therefore swell to a lesser extent.[3] The Flory-Rehner equation is a cornerstone of this technique, relating the swelling ratio to the crosslink density.[8]
Experimental Protocol (based on ASTM F2214 and D2765): [9][10]
-
Sample Preparation: Cured silicone elastomer samples of known initial mass are prepared.
-
Solvent Immersion: The samples are immersed in a suitable solvent (e.g., toluene or xylene) and allowed to reach equilibrium swelling, which can take 24 to 48 hours.[4]
-
Measurement of Swollen Mass: The swollen samples are removed from the solvent, blotted to remove excess surface solvent, and immediately weighed.
-
Drying and Final Mass: The swollen samples are then dried to a constant weight in a vacuum oven to remove all absorbed solvent.
-
Calculation: The swelling ratio and crosslink density are calculated using the initial, swollen, and final dry weights. A lower swelling ratio indicates a higher crosslinking density.
Rheological Measurements
Dynamic Mechanical Analysis (DMA) and rheometry can provide quantitative information about the crosslinking density by measuring the material's viscoelastic properties.[5] For a crosslinked polymer, the storage modulus (G') in the rubbery plateau region is directly proportional to the crosslink density.
Experimental Protocol:
-
Sample Preparation: A sample of the cured elastomer is placed in the rheometer, typically between parallel plates.
-
Temperature Sweep: A dynamic temperature ramp test is performed at a constant frequency and strain.
-
Data Analysis: The storage modulus (G') is plotted against temperature. The value of G' in the rubbery plateau (the region above the glass transition temperature where the modulus is relatively constant) is used to calculate the crosslink density. A higher storage modulus in this region corresponds to a higher crosslink density.
Mechanical Testing
The mechanical properties of the elastomer, such as tensile strength, modulus, and hardness, are directly influenced by the crosslinking density.[11]
Standard Tests:
-
Tensile Testing (ASTM D412): Measures the force required to elongate a sample to its breaking point. A higher crosslink density generally leads to a higher tensile modulus (stiffness) but may result in lower elongation at break.
-
Tear Testing (ASTM D624): Determines the resistance of the material to tearing.
-
Hardness Testing (ASTM D2240): Measures the resistance of the material to indentation, typically using a Shore A durometer. Higher hardness values are indicative of higher crosslinking density.
Comparative Performance Analysis: ETSO vs. TMDS
| Property | Expected Outcome with ETSO (Trifunctional) | Expected Outcome with TMDS (Bifunctional) | Rationale |
| Crosslinking Density | Higher | Lower | ETSO's three reactive sites allow for the formation of a more densely interconnected 3D network compared to the two reactive sites of TMDS. |
| Swelling Ratio | Lower | Higher | A more densely crosslinked network restricts the ingress of solvent molecules, leading to a lower degree of swelling.[12] |
| Tensile Modulus | Higher | Lower | Increased crosslinking density enhances the stiffness and rigidity of the elastomer, resulting in a higher modulus. |
| Elongation at Break | Lower | Higher | The more constrained polymer chains in a highly crosslinked network have less freedom to move, leading to reduced elongation before failure. |
| Hardness (Shore A) | Higher | Lower | A denser network provides greater resistance to indentation, resulting in a higher hardness value. |
| Cure Rate | Potentially Faster | Potentially Slower | The higher number of reactive sites on ETSO could lead to a faster overall consumption of vinyl groups and a quicker gelation time, although this is also dependent on steric factors. |
Supporting Evidence from Analogous Systems:
Studies comparing multi-functional crosslinkers to their lower-functionality counterparts consistently demonstrate that an increase in functionality leads to a higher crosslinking density and, consequently, a higher modulus and lower swelling ratio.[13] For instance, research on different types of crosslinking agents has shown that increasing the number of reactive groups per molecule enhances the mechanical properties and thermal stability of the resulting silicone rubber.[14]
Mechanistic Considerations and Field-Proven Insights
The choice between ETSO and TMDS extends beyond simply targeting a specific crosslinking density. Several other factors should be considered:
-
Steric Hindrance: While ETSO has more reactive sites, the ethyl group and the branched structure may introduce steric hindrance, potentially affecting the reaction kinetics and the ultimate conversion of all Si-H groups. TMDS, being a more linear and smaller molecule, may exhibit more favorable reaction kinetics in certain formulations.
-
Stoichiometry: The optimal ratio of Si-H groups to vinyl groups is crucial for achieving the desired network properties. For filled systems, this ratio is often higher than the theoretical 1:1 to ensure complete cure and good mechanical properties.[7]
-
Application-Specific Requirements: For applications requiring high flexibility and elongation, a lower crosslinking density achieved with TMDS might be preferable. Conversely, for applications demanding high durometer, low solvent swell, and high thermal stability, the denser network formed by ETSO would be more suitable.
Conclusion
The selection of a hydrosilane crosslinker is a critical step in the formulation of silicone elastomers with tailored properties. This compound (ETSO), with its trifunctional nature, is inherently capable of producing a more densely crosslinked network than the bifunctional Tetramethyldisiloxane (TMDS). This fundamental difference is expected to translate into higher modulus, increased hardness, and lower solvent swelling for ETSO-cured systems.
The choice between these two crosslinkers should be guided by the specific performance requirements of the final application. For applications demanding high mechanical strength and solvent resistance, ETSO is the logical choice. For applications where flexibility and high elongation are paramount, TMDS may be more appropriate. A thorough understanding of the structure-property relationships and the use of the experimental techniques outlined in this guide will enable researchers to optimize their formulations and achieve the desired material performance.
References
-
Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
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ACE Laboratories. (n.d.). Crosslink Density & State of Cure. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]
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My Rubber Heart. (2023, October 27). Swelling Test Explained: How to Measure Crosslink Density [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-linking by hydrosilylation. Retrieved from [Link]
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TA Instruments. (n.d.). Quantify Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]
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Gelest, Inc. (n.d.). Hydride-Functional Silicones. Retrieved from [Link]
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ASTM International. (2016). Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics (ASTM D2765-16). Retrieved from [Link]
- Li, H., et al. (2018). A novel crosslinking agent of polymethyl(ketoxime)siloxane for room temperature vulcanized silicone rubbers: synthesis, properties and thermal stability. RSC Advances, 8(21), 11563-11571.
- Sharma, T., & Madras, G. (2012). Effect of crosslinker on the swelling and adsorption properties of cationic superabsorbent. Journal of Chemical Sciences, 124(3), 613-621.
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Gelest, Inc. (2015, March 20). Mthis compound. Retrieved from [Link]
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Orthoplastics. (n.d.). Swell Ratio & Crosslink Density Testing. Retrieved from [Link]
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Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]
- Schweitzer, J., et al. (2019). Determination of the Crosslinking Density of a Silicone Elastomer.
- Asian Journal of Pharmaceutics. (2018). Effects of Cross-linker Variation on Swelling Behavior of Hydrogels. Asian Journal of Pharmaceutics, 12(2).
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DTIC. (1970, January 28). Crosslink Density Determinations for Polymeric Materials. Retrieved from [Link]
- Pujol, J.-M., & Prébet, C. (2003). Functional silanes: crosslinkers for silicone elastomers. Journal of Adhesion Science and Technology, 17(2), 209-222.
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Siltech Corporation. (n.d.). The Evolution of Trialkoxysilane Monomers to Hybrid Silicones. Retrieved from [Link]
- BioResources. (2014). Mechanical properties and cross-linking density of short sisal fiber reinforced silicone composites. BioResources, 9(4), 6753-6766.
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RSC Publishing. (2017, February 24). Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. Retrieved from [Link]
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